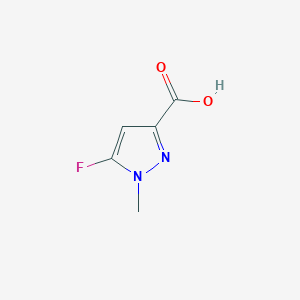

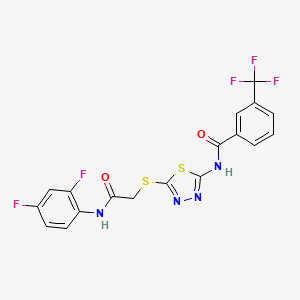

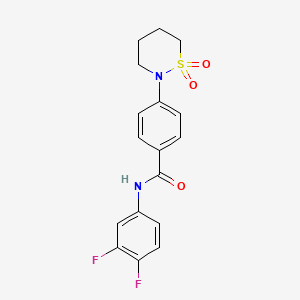

![molecular formula C23H25NO4 B2811898 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate CAS No. 441291-94-7](/img/structure/B2811898.png)

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate” is a derivative of the benzo[de]isoquinoline-1,3-dione system . These compounds have been synthesized for use in chemosensor systems . They are known to exhibit high chemosensor selectivity in the determination of anions .

Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzo[de]isoquinoline-1,3-dione system . The specific structure of “1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate” is not available in the retrieved sources.Aplicaciones Científicas De Investigación

Tuning of Aggregation Enhanced Emission

The compound has been utilized in the synthesis and characterization of 1,8-naphthalimide based compounds, demonstrating aggregation-enhanced emission properties. These properties were analyzed using spectral data, X-ray crystallography, scanning electron, and atomic force microscopy images, and correlated with photophysical properties in both solution and solid-state. Density Functional Theory (DFT) calculations supported the understanding of their molecular and electronic behaviors, showcasing its potential in material science for designing emission-based devices (Srivastava, A., Singh, A., & Mishra, L., 2016).

Quantum-Chemical Calculations and Cytotoxic Activity

Research on 1,8-naphthalimide derivatives, including the subject compound, has explored their synthesis, structural characterization, and cytotoxic activity against human tumor cell lines. Quantum-chemical calculations were performed to elucidate the structures of these compounds, revealing their potential as anticancer agents by demonstrating micromolar concentration inhibition of malignant cell growth (Marinov, M. et al., 2019).

Organotin(IV) Carboxylates Synthesis and Characterization

The compound has been instrumental in the synthesis of organotin carboxylates, contributing to the development of materials with potential applications in catalysis and material chemistry. These complexes have been characterized by various spectroscopic methods and X-ray crystallography, providing insights into their structural and supramolecular architectures (Xiao, X. et al., 2013).

Bioactivity in Agriculture and Fungicidal Activity

Novel amide derivatives of the compound were synthesized and assessed for their plant growth regulating and fungicidal activities. Tests indicated significant promotion of seed germination and seedling growth, as well as high fungicidal activity against several pathogens, highlighting its potential in agricultural applications (Ju, G. et al., 2016).

Enhancement of Photoelectric Conversion in Solar Cells

Research into the compound's application in dye-sensitized solar cells has shown that its derivatives can significantly improve photoelectric conversion efficiency. This is achieved through co-sensitization with cyanine dyes, demonstrating the compound's utility in enhancing renewable energy technologies (Wu, W. et al., 2009).

Propiedades

IUPAC Name |

(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-butylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-2-3-6-15-11-13-17(14-12-15)23(27)28-24-21(25)18-9-4-7-16-8-5-10-19(20(16)18)22(24)26/h4-5,7-10,15,17H,2-3,6,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSRCWMFGPJYNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

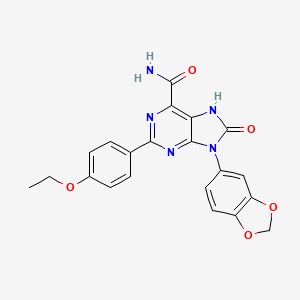

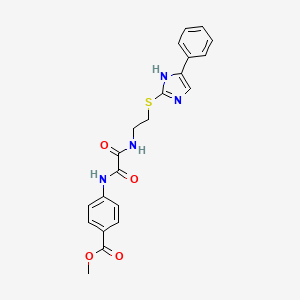

![methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2811819.png)

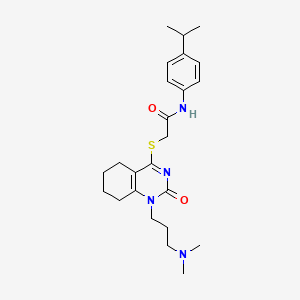

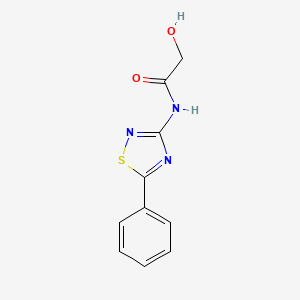

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2811826.png)

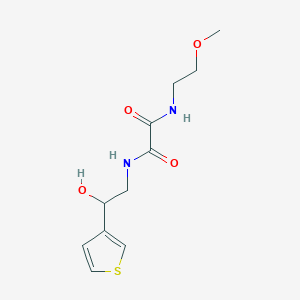

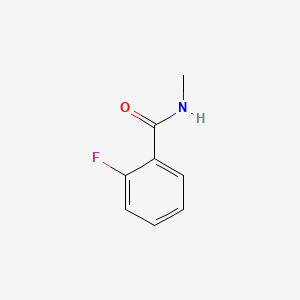

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811830.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2811833.png)